2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid
Description
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 g/mol It is characterized by the presence of a nicotinic acid moiety substituted with a 2-(N,N-dimethylsulfamoyl)phenyl group
Properties
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-8-4-3-6-10(12)13-11(14(17)18)7-5-9-15-13/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFXRAEVAMUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid typically involves the reaction of nicotinic acid with a suitable sulfonamide derivative. One common synthetic route includes the following steps:
Formation of the sulfonamide derivative: This involves the reaction of a suitable amine (such as dimethylamine) with a sulfonyl chloride to form the sulfonamide.
Coupling reaction: The sulfonamide derivative is then coupled with nicotinic acid under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with target proteins, modulating their activity. The nicotinic acid moiety may also contribute to the compound’s overall biological activity by interacting with nicotinic receptors or other cellular components .
Comparison with Similar Compounds
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid can be compared with other similar compounds, such as:
- 4-Pyridinecarboxylic acid, 2-[2-[(dimethylamino)sulfonyl]phenyl]
- 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid
- 2-[3-(Dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
- 2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid
These compounds share structural similarities but differ in the position of the sulfonamide group or the substitution pattern on the aromatic ring. The unique positioning of the sulfonamide group in 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid may result in distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
